N-Acetylornithine

Description

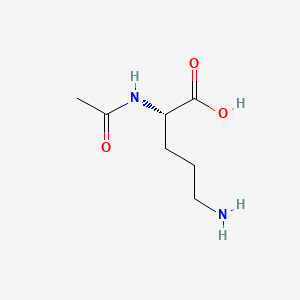

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-acetamido-5-aminopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c1-5(10)9-6(7(11)12)3-2-4-8/h6H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRLGPAXAGHMNOL-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80331400 | |

| Record name | N-acetylornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N2-Acetylornithine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003357 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6205-08-9 | |

| Record name | N-Acetyl-L-ornithine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6205-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-acetylornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-Acetylornithine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003357 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biosynthetic Pathway of N-Acetylornithine: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthetic pathway of N-acetylornithine, a key intermediate in the synthesis of ornithine and arginine in many organisms. This document details the enzymatic steps, presents quantitative kinetic data, outlines experimental protocols, and provides visualizations of the pathway to support research and development in related fields.

Introduction to this compound Biosynthesis

This compound is a crucial molecule in the metabolic network of amino acid biosynthesis, particularly as a precursor to L-ornithine and L-arginine. The pathway begins with the acetylation of L-glutamate and proceeds through a series of enzymatic reactions. Two primary variations of this pathway exist: a linear pathway and a cyclic pathway, which differ in the final step of ornithine production. The linear pathway, predominantly found in enteric bacteria, involves the hydrolysis of this compound to ornithine and acetate. The cyclic pathway, common in other bacteria, plants, and fungi, utilizes a transferase to recycle the acetyl group.

The Enzymatic Steps of this compound Biosynthesis

The biosynthesis of this compound from L-glutamate involves a conserved sequence of enzymatic reactions. The pathway is initiated by N-acetylglutamate synthase and proceeds through phosphorylation, reduction, and transamination to yield N-α-acetyl-L-ornithine.

Step 1: N-Acetylglutamate Synthase (NAGS)

-

Enzyme: N-acetylglutamate synthase (EC 2.3.1.1)[1]

-

Reaction: Catalyzes the transfer of an acetyl group from acetyl-CoA to the α-amino group of L-glutamate, forming N-acetyl-L-glutamate (NAG).[1] This is the committed step in the pathway.[2]

-

Equation: L-glutamate + Acetyl-CoA → N-acetyl-L-glutamate + CoA-SH

Step 2: N-Acetylglutamate Kinase (NAGK)

-

Enzyme: N-acetylglutamate kinase (EC 2.7.2.8)[3]

-

Reaction: Phosphorylates the γ-carboxyl group of N-acetyl-L-glutamate using ATP to produce N-acetyl-L-glutamyl-5-phosphate.[3]

-

Equation: N-acetyl-L-glutamate + ATP → N-acetyl-L-glutamyl-5-phosphate + ADP

Step 3: N-Acetyl-γ-glutamyl-phosphate Reductase (NAGPR/ArgC)

-

Enzyme: N-acetyl-γ-glutamyl-phosphate reductase (EC 1.2.1.38)[4]

-

Reaction: Catalyzes the NADPH-dependent reduction of N-acetyl-L-glutamyl-5-phosphate to N-acetyl-L-glutamate-5-semialdehyde.[4][5]

-

Equation: N-acetyl-L-glutamyl-5-phosphate + NADPH + H⁺ → N-acetyl-L-glutamate-5-semialdehyde + NADP⁺ + Pi

Step 4: Acetylornithine Aminotransferase (ACOAT/ArgD)

-

Enzyme: Acetylornithine aminotransferase (EC 2.6.1.11)

-

Reaction: Catalyzes the transfer of an amino group from a donor (typically L-glutamate) to N-acetyl-L-glutamate-5-semialdehyde, forming N-α-acetyl-L-ornithine.[5]

-

Equation: N-acetyl-L-glutamate-5-semialdehyde + L-glutamate → N-α-acetyl-L-ornithine + α-ketoglutarate

Ornithine Production from this compound: Linear vs. Cyclic Pathways

Following the synthesis of this compound, two distinct enzymatic routes can lead to the formation of L-ornithine.

Linear Pathway: Acetylornithine Deacetylase (AOD/ArgE)

-

Enzyme: Acetylornithine deacetylase (EC 3.5.1.16)[6]

-

Reaction: Hydrolyzes the acetyl group from N-α-acetyl-L-ornithine to produce L-ornithine and acetate.[6] This pathway is prevalent in enteric bacteria.

-

Equation: N-α-acetyl-L-ornithine + H₂O → L-ornithine + Acetate

Cyclic Pathway: Ornithine Acetyltransferase (OAT/ArgJ)

-

Enzyme: Ornithine acetyltransferase (EC 2.3.1.35)

-

Reaction: Transfers the acetyl group from N-α-acetyl-L-ornithine to L-glutamate, regenerating N-acetyl-L-glutamate and producing L-ornithine. This cyclic mechanism conserves the acetyl group for subsequent rounds of synthesis.[7]

-

Equation: N-α-acetyl-L-ornithine + L-glutamate → L-ornithine + N-acetyl-L-glutamate

Quantitative Data: Enzyme Kinetics

The following table summarizes the kinetic parameters for the key enzymes in the this compound biosynthetic pathway from various organisms.

| Enzyme | Organism | Substrate(s) | K_m_ (mM) | V_max_ or k_cat_ | Reference |

| N-Acetylglutamate Synthase (NAGS) | Human liver | Acetyl-CoA | 4.4 | 1.24 s⁻¹ (k_cat_) | [8] |

| L-Glutamate | 8.1 | [8] | |||

| Acetylglutamate Kinase (NAGK) | Escherichia coli | N-acetyl-L-glutamate | 0.2 | - | [9] |

| ATP | 0.29 | - | [9] | ||

| Pea (Pisum sativum) | N-acetyl-L-glutamate | 1.9 and 6.2 | - | [10] | |

| ATP | 1.7 | - | [10] | ||

| Acetylornithine Aminotransferase (ACOAT) | Synechocystis sp. PCC6803 | This compound | 0.14 | 0.3 s⁻¹ (k_cat_) | [5] |

| α-ketoglutarate | 0.025 | [5] | |||

| Salmonella typhimurium | This compound | 0.037 | 4.2 x 10⁵ M⁻¹s⁻¹ (k_cat_/K_m_) | ||

| Acetylornithine Deacetylase (ArgE) | Escherichia coli | N⁵,N⁵-di-methyl Nα-acetyl-L-ornithine | - | 7.32 ± 0.94 × 10⁴ M⁻¹s⁻¹ (k_cat_/K_m_) | [11] |

Note: Data for N-acetyl-gamma-glutamyl-phosphate reductase and ornithine acetyltransferase were not available in the searched literature.

Experimental Protocols

This section provides detailed methodologies for the purification and assay of key enzymes in the this compound biosynthetic pathway.

Purification of N-Acetylglutamate Synthase (NAGS) from Rat Liver Mitochondria[12]

-

Mitochondrial Isolation: Isolate mitochondria from rat liver homogenate by differential centrifugation.

-

Digitonin (B1670571) Treatment: Treat the mitochondrial suspension with digitonin to release the matrix contents.

-

Ammonium (B1175870) Sulfate Fractionation: Precipitate the protein fraction containing NAGS using ammonium sulfate.

-

Chromatography:

-

Ion Exchange: Perform ion-exchange chromatography on a suitable resin.

-

Hydrophobic Interaction: Further purify the active fractions using hydrophobic interaction chromatography.

-

Affi-Gel Blue Chromatography: Apply the sample to an Affi-Gel blue column.

-

Acetylglutaminyl Bio-Gel Chromatography: Use a custom affinity column with acetylglutaminyl-Bio-Gel.

-

-

Sucrose (B13894) Density Gradient Centrifugation: Subject the partially purified enzyme to sucrose density gradient centrifugation.

-

Isoelectric Focusing: Perform isoelectric focusing as a final purification step.

-

Stabilization: Throughout the purification, use silicone-coated glassware and include 0.1% (w/v) Triton X-100 in most buffers to stabilize the enzyme.

Assay for N-Acetylglutamate Synthase (NAGS) Activity

This protocol utilizes liquid chromatography-mass spectrometry (LC-MS) for a sensitive and specific measurement of NAGS activity.

-

Reaction Mixture: Prepare a 100 µL reaction mixture containing 50 mM Tris buffer (pH 8.5), 10 mM L-glutamate, and 2.5 mM acetyl-CoA. For studying activators, 1 mM L-arginine can be included.

-

Enzyme Addition: Initiate the reaction by adding the purified NAGS enzyme preparation.

-

Incubation: Incubate the reaction mixture at 30 °C for 5 minutes.

-

Quenching: Stop the reaction by adding 30% trichloroacetic acid containing a known amount of N-acetyl-[¹³C₅]glutamate as an internal standard.

-

Protein Removal: Centrifuge the mixture to precipitate and remove protein.

-

LC-MS Analysis: Analyze the supernatant by reverse-phase HPLC coupled with mass spectrometry. Separate L-glutamate, N-acetylglutamate (NAG), and the ¹³C-NAG internal standard. The mobile phase can be a gradient of solvent A (0.1% trifluoroacetic acid in water) and solvent B (0.1% trifluoroacetic acid in 1:9 water/acetonitrile).

-

Quantification: Detect and quantify the ions corresponding to NAG and the internal standard using selected ion monitoring to determine the amount of product formed.

Purification of N-Acetylglutamate Kinase (NAGK) from Escherichia coli[11]

-

Expression: Overexpress the E. coli NAGK gene cloned into an expression plasmid in a suitable E. coli strain.

-

Cell Lysis: Harvest the cells and lyse them by sonication or other appropriate methods in a suitable buffer.

-

Chromatography:

-

Affinity Chromatography: The first purification step can be affinity chromatography, for instance, if the protein is expressed with a tag like a His-tag.

-

Ion Exchange Chromatography: Further purify the protein using an ion-exchange column.

-

Gel Filtration: As a final step, perform gel filtration to obtain a homogeneous enzyme preparation.

-

Assay for N-Acetylglutamate Kinase (NAGK) Activity

A coupled spectrophotometric assay can be used to measure NAGK activity by monitoring the consumption of NADH.

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM HEPES buffer (pH 7.5), ATP, MgCl₂, phosphoenolpyruvate, NADH, lactate (B86563) dehydrogenase, pyruvate (B1213749) kinase, and the substrate N-acetyl-L-glutamate.

-

Enzyme Addition: Add the purified NAGK to the reaction mixture.

-

Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of decrease is proportional to the NAGK activity.

Purification of N-Acetyl-γ-glutamyl-phosphate Reductase (AGPR) from Rice (Oryza sativa)[4][5]

-

Cloning and Expression: Clone the OsAGPR gene into an expression vector, for example, as a fusion protein with a thioredoxin-hexahistidine tag, and express it in E. coli.

-

Induction: Grow the transformed E. coli cells and induce protein expression with IPTG at a lower temperature (e.g., 18°C) to enhance soluble protein production.

-

Cell Lysis and Affinity Chromatography: Lyse the cells and purify the fusion protein using nickel-affinity chromatography.

-

Tag Cleavage: Cleave the affinity tag using a specific protease (e.g., TEV protease).

-

Further Purification: Remove the cleaved tag and any remaining impurities by passing the sample through the nickel-affinity column again and then performing gel filtration chromatography.

Purification and Assay of Acetylornithine Aminotransferase (ACOAT)

A detailed step-by-step purification and assay protocol for ACOAT was not explicitly found in the search results. However, a general approach can be inferred.

Purification (General Approach):

-

Overexpression: Overexpress the ACOAT gene in a suitable host like E. coli.

-

Cell Lysis: Lyse the cells to release the protein.

-

Chromatography: Use a combination of chromatography techniques such as ion exchange, hydrophobic interaction, and size exclusion to purify the enzyme.

Assay Method (Coupled Spectrophotometric Assay):

-

Reaction Principle: The activity of ACOAT can be measured in the reverse direction by monitoring the formation of N-acetyl-L-glutamate-5-semialdehyde. This product can be coupled to a dehydrogenase reaction that results in a change in absorbance.

-

Reaction Mixture: The reaction mixture would typically contain N-α-acetyl-L-ornithine, α-ketoglutarate, pyridoxal-5'-phosphate (a required cofactor), and a coupling enzyme and its substrate (e.g., a dehydrogenase and NAD(P)H).

-

Measurement: The reaction is initiated by the addition of ACOAT, and the change in absorbance at the appropriate wavelength (e.g., 340 nm for NAD(P)H oxidation) is monitored.

Purification and Assay of Acetylornithine Deacetylase (ArgE) from Escherichia coli[11]

Purification:

-

Overexpression and Lysis: Overexpress the argE gene and lyse the cells.

-

Heat Treatment: A heat treatment step can be employed if the enzyme is thermostable.

-

Chromatography: Purify the enzyme using a series of chromatography steps, including ion exchange and gel filtration.

Assay Methods:

a) Spectrophotometric Assay at 214 nm [11]

-

Principle: This continuous assay monitors the cleavage of the amide bond in N-α-acetyl-L-ornithine by observing the decrease in absorbance at 214 nm.

-

Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5) containing a known concentration of N-α-acetyl-L-ornithine.

-

Measurement: Initiate the reaction by adding the purified ArgE enzyme and monitor the decrease in absorbance at 214 nm at a constant temperature (e.g., 30°C).

b) Ninhydrin-Based Discontinuous Assay [11]

-

Principle: This assay quantifies the L-ornithine produced by its reaction with ninhydrin (B49086), which forms a colored product (Ruhemann's purple) that can be measured spectrophotometrically. This method is useful for screening inhibitors that absorb in the UV region.

-

Reaction: Set up the enzymatic reaction as described above.

-

Quenching: Stop the reaction at specific time points by adding a quenching solution (e.g., acid).

-

Ninhydrin Reaction: Add ninhydrin reagent and heat the samples to develop the color.

-

Measurement: After cooling, measure the absorbance at the appropriate wavelength (e.g., 570 nm). The amount of ornithine produced is determined by comparison to a standard curve.

Visualization of the this compound Biosynthetic Pathway

The following diagrams, generated using the DOT language, illustrate the linear and cyclic biosynthetic pathways of this compound.

References

- 1. reddit.com [reddit.com]

- 2. m.youtube.com [m.youtube.com]

- 3. N-acetyl-gamma-glutamyl-phosphate reductase - Wikipedia [en.wikipedia.org]

- 4. Kinetic Characterization and Catalytic Mechanism of this compound Aminotransferase Encoded by slr1022 Gene from Synechocystis sp. PCC6803 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. abcam.com [abcam.com]

- 7. Purification of ornithine aminotransferase by immunoadsorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Nα-acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification [frontiersin.org]

- 9. Crystal structure of N-acetyl-gamma-glutamyl-phosphate reductase from Mycobacterium tuberculosis in complex with NADP(+) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

The Discovery and History of N-Acetylornithine in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylornithine (NAO) is a critical intermediate in the biosynthesis of arginine in a vast array of organisms, including bacteria, archaea, and plants. Its discovery was intrinsically linked to the elucidation of the arginine metabolic pathway, a journey that has spanned several decades of biochemical research. This technical guide provides an in-depth exploration of the discovery and history of this compound, its pivotal role in biological systems, and the experimental methodologies that have been instrumental in its study. Quantitative data on enzyme kinetics are presented for comparative analysis, and key metabolic and experimental workflows are visualized to facilitate a deeper understanding of this essential biomolecule.

Introduction: The Emergence of a Key Metabolic Intermediate

The story of this compound is fundamentally the story of understanding how living organisms synthesize the proteinogenic amino acid, arginine. Early studies on microbial metabolism hinted at a pathway involving acetylated intermediates to prevent the spontaneous cyclization of glutamate (B1630785) semialdehyde, a precursor that could otherwise be shunted into proline biosynthesis. The formal identification of Nα-acetyl-L-ornithine as a key player in this pathway was a significant milestone, distinguishing the arginine biosynthetic route from that of proline.

It is crucial to differentiate between two major forms of this compound found in nature:

-

Nα-acetyl-L-ornithine (NAO): The focal point of this guide, NAO is an intermediate in the primary metabolic pathway for arginine biosynthesis in many microorganisms and plants.[1][2][3][4][5][6]

-

Nδ-acetylornithine: This isomer was more recently discovered in plants like Arabidopsis thaliana, where it functions as a defense-related metabolite induced by jasmonate signaling, rather than as a primary intermediate in arginine synthesis.[7][8][9]

This document will focus on the discovery, history, and significance of Nα-acetyl-L-ornithine in core biological processes.

The Arginine Biosynthesis Pathway: The Central Role of this compound

The biosynthesis of arginine from glutamate proceeds via a series of enzymatic steps, with this compound serving as a crucial checkpoint. The acetylation of the α-amino group of ornithine precursors prevents their illicit conversion, ensuring the fidelity of the pathway. Two main variations of this pathway exist concerning the fate of the acetyl group: the linear pathway and the cyclic pathway.

The Linear Pathway

Prevalent in Enterobacteriaceae such as Escherichia coli, the linear pathway involves the deacetylation of Nα-acetyl-L-ornithine to yield L-ornithine and acetate.[1][4][10] This reaction is catalyzed by the enzyme This compound deacetylase (ArgE) .[2][3][4]

The Cyclic Pathway (Ornithine Acetyltransferase)

In a wide range of other prokaryotes and some eukaryotes, a more energetically favorable cyclic pathway exists.[1] In this pathway, the acetyl group from Nα-acetyl-L-ornithine is not lost but is instead transferred back to glutamate to form N-acetylglutamate, the initial substrate of the pathway. This transacetylation is catalyzed by ornithine acetyltransferase (OATase or ArgJ) .[1][5]

A Variant Pathway in Xanthomonas

Research has uncovered a novel variation in some bacteria, such as Xanthomonas campestris, where this compound is carbamoylated to N-acetylcitrulline by an acetylornithine transcarbamylase .[11][12][13] This N-acetylcitrulline is then deacetylated to citrulline, which proceeds through the remainder of the arginine biosynthesis pathway.

Key Enzymes in this compound Metabolism

The metabolism of this compound is governed by a set of specialized enzymes whose discovery and characterization have been central to our understanding of arginine biosynthesis.

N-Acetylglutamate Synthase (NAGS)

While not directly metabolizing this compound, NAGS (encoded by argA in E. coli) catalyzes the first committed step of the pathway: the acetylation of glutamate to form N-acetylglutamate.[5][11] This enzyme is often subject to feedback inhibition by arginine, thus regulating the entire pathway.

This compound Deacetylase (ArgE)

This hydrolase, encoded by the argE gene, is a hallmark of the linear arginine biosynthesis pathway.[1][2][3][4] It catalyzes the removal of the acetyl group from Nα-acetyl-L-ornithine, producing L-ornithine and acetate.[4][6] ArgE is a metalloenzyme, often containing zinc or cobalt at its active site, and its absence is lethal for bacteria that rely on this pathway for arginine synthesis, making it an attractive target for novel antibiotics.[3][14][15]

Ornithine Acetyltransferase (OATase or ArgJ)

This enzyme, encoded by the argJ gene, is bifunctional in many organisms. It can catalyze the transfer of the acetyl group from Nα-acetyl-L-ornithine to glutamate, regenerating N-acetylglutamate for another round of synthesis.[1][5] This recycling mechanism is more energy-efficient than the linear pathway.

Quantitative Data on Enzyme Kinetics

The study of the enzymes involved in this compound metabolism has yielded valuable quantitative data. Below is a summary of key kinetic parameters for this compound deacetylase (ArgE) from Escherichia coli.

| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Metal Cofactor | Reference |

| E. coli ArgE | N-acetyl-L-ornithine | 0.8 | 550 | 6.9 x 105 | Mn(II) | [14] |

| E. coli ArgE | N5, N5-di-methyl Nα-acetyl-L-ornithine | - | - | 7.32 x 104 | - | [3] |

Experimental Protocols

The discovery and characterization of this compound and its associated enzymes have been made possible by a variety of experimental techniques.

This compound Deacetylase (ArgE) Activity Assay (Ninhydrin-Based)

This colorimetric assay is used to determine the activity of ArgE by quantifying the amount of L-ornithine produced.

Principle: Ninhydrin (B49086) reacts with the primary amine of L-ornithine, produced by the enzymatic deacetylation of Nα-acetyl-L-ornithine, to form a colored product that can be measured spectrophotometrically at 570 nm.

Protocol:

-

Prepare a reaction mixture containing 50 mM potassium phosphate (B84403) buffer (pH 7.5), the enzyme preparation (e.g., purified ArgE), and any potential inhibitors.

-

Incubate the mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding the substrate, Nα-acetyl-L-ornithine (e.g., to a final concentration of 2 mM).

-

Allow the enzymatic reaction to proceed for a specific time (e.g., 10 minutes).

-

Stop the reaction by heat inactivation (e.g., 99°C for 1 minute) followed by rapid cooling on ice.

-

Add a 2% ninhydrin solution to the reaction mixture.

-

Heat the mixture at 100°C for 10 minutes to allow for color development.

-

Measure the absorbance of an aliquot at 570 nm using a microplate reader or spectrophotometer.

-

A standard curve using known concentrations of L-ornithine should be prepared to quantify the amount of product formed.

Synthesis of Nα-acetyl-L-ornithine Derivatives

The synthesis of substrate analogs and potential inhibitors is crucial for studying enzyme kinetics and for drug development.

Example: Synthesis of di-methyl Nα-acetyl-L-ornithine [2][3]

-

Nα-acetyl-L-ornithine is stirred with formaldehyde (B43269) in a methanol/acetonitrile solvent mixture under an argon atmosphere.

-

Sodium cyanoborohydride is added, and the reaction continues to stir.

-

Acetic acid is then added, and the mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography.

-

The solution is dried, and the residue is crystallized.

-

The resulting zwitterionic internal salt is converted to the HCl salt by the addition of HCl in ether.

Detection and Quantification of this compound by Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for the detection and quantification of this compound in biological samples.

General Workflow:

-

Sample Preparation: Biological tissues or cell cultures are homogenized and extracted with a suitable solvent (e.g., a methanol/water mixture) to isolate metabolites.

-

Derivatization (for GC-MS): The extracted metabolites are often derivatized to increase their volatility and thermal stability for GC analysis.

-

Chromatographic Separation: The derivatized extract is injected into a gas or liquid chromatograph, where the different metabolites are separated based on their physicochemical properties.

-

Mass Spectrometry Analysis: The separated metabolites are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Evolution of Arginine Biosynthesis in the Bacterial Domain: Novel Gene-Enzyme Relationships from Psychrophilic Moritella Strains (Vibrionaceae) and Evolutionary Significance of N-α-Acetyl Ornithinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Nα-acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification [frontiersin.org]

- 3. N α -acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scialert.net [scialert.net]

- 5. Surprising Arginine Biosynthesis: a Reappraisal of the Enzymology and Evolution of the Pathway in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetylornithine deacetylase - Wikipedia [en.wikipedia.org]

- 7. Biosynthesis and Defensive Function of Nδ-Acetylornithine, a Jasmonate-Induced Arabidopsis Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biosynthesis and defensive function of Nδ-acetylornithine, a jasmonate-induced Arabidopsis metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pnas.org [pnas.org]

- 13. Acetylornithine transcarbamylase: a novel enzyme in arginine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Characterization of the catalytically active Mn(II)-loaded argE-encoded N-acetyl-L-ornithine deacetylase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanistic analysis of the argE-encoded this compound deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of N-Acetylornithine in Arginine and Proline Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylornithine is a critical intermediate at the crossroads of arginine and proline metabolism. These metabolic pathways are fundamental to cellular growth, stress response, and nitrogen homeostasis. This technical guide provides an in-depth exploration of the role of this compound, detailing the enzymatic reactions, regulatory mechanisms, and quantitative data that define its significance. We present comprehensive experimental protocols for the characterization of key enzymes and visualize the intricate metabolic networks using signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers in biochemistry, molecular biology, and drug development seeking to understand and manipulate these essential metabolic pathways.

Core Metabolic Pathways Involving this compound

The biosynthesis of arginine and its metabolic relationship with proline are intricate processes where this compound plays a pivotal role. The pathways vary between organisms, with two primary routes for arginine biosynthesis: the linear and the cyclic pathways.

Arginine Biosynthesis

In many microorganisms, the synthesis of arginine from glutamate (B1630785) proceeds through a series of acetylated intermediates to prevent the spontaneous cyclization of glutamate-5-semialdehyde into proline[1].

-

Linear Pathway: In this pathway, the acetyl group is removed from this compound by This compound deacetylase (ArgE) to produce ornithine and acetate. This is a crucial step for making ornithine available for the subsequent steps of arginine synthesis[2][3].

-

Cyclic Pathway: In this pathway, the acetyl group is recycled. Ornithine acetyltransferase (OAT) , also known as N2-acetylornithine:L-glutamate N-acetyltransferase, transfers the acetyl group from this compound to glutamate, yielding ornithine and N-acetylglutamate[3][4]. This conserves the acetyl group for the initial step of the pathway.

The initial steps leading to the formation of this compound involve the following enzymes:

-

N-acetylglutamate synthase (NAGS): Catalyzes the formation of N-acetylglutamate from glutamate and acetyl-CoA[4].

-

N-acetylglutamate kinase (NAGK): Phosphorylates N-acetylglutamate to form N-acetyl-gamma-glutamyl-phosphate[3].

-

N-acetyl-gamma-glutamyl-phosphate reductase: Reduces N-acetyl-gamma-glutamyl-phosphate to N-acetylglutamate-5-semialdehyde[5].

-

This compound aminotransferase (ACOAT): Catalyzes the transamination of N-acetylglutamate-5-semialdehyde to form this compound[1][5].

Proline Biosynthesis from Ornithine

Ornithine, derived from this compound, serves as a precursor for proline synthesis[6][7]. This pathway provides a direct link between arginine and proline metabolism.

-

Ornithine Aminotransferase (OAT): This enzyme catalyzes the reversible transamination of ornithine to glutamate-5-semialdehyde, which spontaneously cyclizes to form Δ1-pyrroline-5-carboxylate (P5C)[4][5].

-

Pyrroline-5-carboxylate (P5C) Reductase: P5C is then reduced to proline[4].

Interconnection with the Urea (B33335) Cycle

The metabolism of arginine and ornithine is intricately linked to the urea cycle, a key pathway for nitrogen detoxification in many organisms. Arginase, a central enzyme of the urea cycle, hydrolyzes arginine to produce ornithine and urea[3][8]. The ornithine produced can then re-enter the urea cycle or be utilized for proline or polyamine biosynthesis.

Quantitative Data on Key Enzymes

The following tables summarize the kinetic parameters of the principal enzymes involved in this compound metabolism.

Table 1: Kinetic Parameters of this compound Deacetylase (ArgE)

| Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Inhibitor | Ki (µM) | IC50 (µM) | Reference |

| Escherichia coli | N-acetyl-L-ornithine | 0.8 | 550 | 6.9 x 105 | Bestatin | 67 | - | [9] |

| Escherichia coli | N-acetyl-L-ornithine | - | - | - | Captopril | 37.1 ± 0.85 | 58.7 | [10][11] |

| Escherichia coli | N5,N5-dimethyl-Nα-acetyl-L-ornithine | - | - | 7.32 ± 0.94 x 104 | - | - | - | [11] |

| Escherichia coli | N-acetyl-L-ornithine | - | - | - | 4-(diethylamino)phenylboronic acid | - | 50.1 | [10][11] |

| Escherichia coli | - | - | - | - | N-chloroacetyl-L-ornithine | - | 85 | [12] |

| Arabidopsis thaliana | This compound | 0.35 ± 0.05 | 1.8 ± 0.04 | 5.14 x 103 | - | - | - | [13] |

Table 2: Kinetic Parameters of this compound Aminotransferase (ACOAT)

| Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Inhibitor | Ki (µM) | Reference |

| Salmonella typhimurium | This compound | - | - | - | Gabaculine | 7 | [14] |

| Synechocystis sp. PCC6803 | This compound | 0.28 ± 0.07 | 1.4 ± 0.05 | 5.0 x 103 | - | - | [7] |

| Synechocystis sp. PCC6803 | Ornithine | 3.5 ± 0.3 | 0.002 ± 0.0001 | 0.57 | - | - | [7] |

| Synechocystis sp. PCC6803 | γ-aminobutyric acid | 1.5 ± 0.2 | 0.0007 ± 0.00002 | 0.47 | - | - | [7] |

Table 3: Kinetic Parameters of Ornithine Acetyltransferase (OAT)

| Organism | Substrate | Km (mM) | Vmax | Inhibitor | Ki (mM) | Reference |

| Thermotoga neapolitana | This compound | 0.25 | - | Ornithine | 0.05 | [15] |

| Thermotoga neapolitana | Glutamate | 1.2 | - | - | - | [15] |

| Bacillus stearothermophilus | This compound | 0.3 | - | Ornithine | 0.08 | [15] |

| Bacillus stearothermophilus | Glutamate | 2.5 | - | - | - | [15] |

| Methanococcus jannaschii | This compound | 0.1 | - | Ornithine | 0.04 | [15] |

| Methanococcus jannaschii | Glutamate | 0.8 | - | - | - | [15] |

Table 4: Intracellular Concentrations of Key Metabolites

| Metabolite | Organism/Tissue | Concentration | Reference |

| This compound | Human blood plasma | 1.1 ± 0.4 µmol/L | [16] |

| This compound | Human aqueous humor (Type 2 Diabetes) | 1.55 µM (median) | [17] |

| Ornithine | Neurospora (cytosol) | ~1% of total cellular ornithine | [8] |

| Ornithine | Neurospora (mitochondria) | ~3% of total cellular ornithine | [8] |

| Ornithine | Erythroxylum coca (stems) | ~0.6 µmol g-1 DW | [18] |

| Ornithine | Erythroxylum coca (roots) | ~0.3 µmol g-1 DW | [18] |

Experimental Protocols

Assay for this compound Deacetylase (ArgE) Activity

a) Spectrophotometric Assay [10][11]

This continuous assay monitors the hydrolysis of the amide bond in N-acetyl-L-ornithine by measuring the decrease in absorbance at 214 nm.

-

Reagents:

-

50 mM Potassium Phosphate (B84403) (KPi) buffer, pH 7.5

-

N-acetyl-L-ornithine (substrate) stock solution (e.g., 100 mM in water)

-

Purified ArgE enzyme solution

-

-

Procedure:

-

Prepare a reaction mixture in a quartz cuvette with a final volume of 1 mL containing 50 mM KPi buffer, pH 7.5.

-

Add N-acetyl-L-ornithine to the desired final concentration (e.g., 2 mM for screening, or varying concentrations for kinetic analysis).

-

Equilibrate the mixture to the desired temperature (e.g., 30°C) in a spectrophotometer.

-

Initiate the reaction by adding a small volume of the ArgE enzyme solution (e.g., to a final concentration of 10 nM).

-

Immediately monitor the decrease in absorbance at 214 nm over time.

-

Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of the substrate.

-

b) Ninhydrin-Based Assay [10][11]

This endpoint assay is useful for screening inhibitors that may absorb in the UV region. It quantifies the product, ornithine, which reacts with ninhydrin (B49086) to produce a colored compound.

-

Reagents:

-

50 mM KPi buffer, pH 7.5

-

N-acetyl-L-ornithine (substrate) stock solution

-

Purified ArgE enzyme solution

-

Ninhydrin reagent

-

3 M Perchloric acid (for quenching)

-

-

Procedure:

-

Set up the enzymatic reaction in a microcentrifuge tube containing 50 mM KPi buffer, pH 7.5, and the desired concentration of N-acetyl-L-ornithine.

-

For inhibitor screening, pre-incubate the enzyme with the inhibitor for 10 minutes.

-

Initiate the reaction by adding the ArgE enzyme and incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding 30 µL of 3 M perchloric acid.

-

Add 20 µL of 2% aqueous ninhydrin to the quenched reaction mixture.

-

Heat the mixture in a boiling water bath for 5 minutes.

-

Centrifuge the samples to pellet any precipitate.

-

Measure the absorbance of the supernatant at 510 nm.

-

Quantify the amount of ornithine produced by comparing to a standard curve of known ornithine concentrations.

-

Assay for this compound Aminotransferase (ACOAT) Activity[5][7]

This assay measures the glutamate produced in the transamination reaction.

-

Reagents:

-

100 mM Tris-HCl buffer, pH 8.0

-

N-acetyl-L-ornithine stock solution

-

α-ketoglutarate stock solution

-

Pyridoxal 5'-phosphate (PLP) stock solution

-

Purified ACOAT enzyme solution

-

L-glutamate oxidase

-

Horseradish peroxidase (HRP)

-

Amplex® Red reagent

-

-

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing 100 mM Tris-HCl buffer (pH 8.0), desired concentrations of N-acetyl-L-ornithine and α-ketoglutarate, and 0.05 mM PLP.

-

Add L-glutamate oxidase, HRP, and Amplex® Red to the mixture.

-

Initiate the reaction by adding the purified ACOAT enzyme.

-

Incubate at 37°C for 30 minutes, protected from light.

-

Measure the fluorescence with excitation at 535 nm and emission at 587 nm.

-

The amount of glutamate produced is proportional to the fluorescence signal and can be quantified using a glutamate standard curve.

-

Real-Time Enzyme Kinetics using NMR Spectroscopy[12][19][20]

Quantitative NMR (qNMR) allows for the simultaneous monitoring of substrate depletion and product formation in real-time.

-

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

-

Sample Preparation:

-

Prepare the reaction mixture in an NMR tube containing a suitable buffer (e.g., deuterated phosphate buffer) to maintain a constant pH.

-

Include a known concentration of an internal standard (e.g., TSP) for quantification.

-

Add the substrate(s) at the desired initial concentration.

-

Place the NMR tube in the spectrometer and allow it to equilibrate to the desired temperature.

-

-

Data Acquisition:

-

Acquire an initial 1H NMR spectrum before adding the enzyme to establish the initial substrate concentration.

-

Initiate the reaction by adding a small volume of the concentrated enzyme solution and mixing thoroughly.

-

Immediately begin acquiring a series of 1H NMR spectra at regular time intervals.

-

-

Data Analysis:

-

Process the NMR spectra (e.g., phasing, baseline correction).

-

Integrate the signals corresponding to the substrate and product(s) relative to the internal standard at each time point to determine their concentrations.

-

Plot the concentration of substrate and/or product versus time to obtain the reaction progress curve.

-

Fit the progress curve data to the appropriate kinetic model (e.g., Michaelis-Menten equation) to determine the kinetic parameters (Km and Vmax).

-

Visualization of Pathways and Workflows

Caption: Overview of Arginine and Proline Metabolism.

Caption: Detailed Arginine Biosynthesis Pathway.

Caption: Proline Biosynthesis from Ornithine.

Caption: Workflow for NMR-based Enzyme Kinetics.

Regulation of Arginine and Proline Metabolism

The metabolic flux through the arginine and proline biosynthesis pathways is tightly regulated to meet cellular demands and prevent the wasteful expenditure of energy and resources.

Feedback Inhibition

-

Proline Biosynthesis: The synthesis of proline is subject to negative feedback inhibition. In some systems, proline can inhibit the activity of Δ1-pyrroline-5-carboxylate synthetase (P5CS), the enzyme that catalyzes the initial step of proline synthesis from glutamate[2]. Additionally, ornithine can inhibit P5CS activity, suggesting a cross-regulation between the arginine and proline pathways[15]. In mouse brain synaptosomes, proline has been shown to inhibit its own formation from ornithine[6].

-

Ornithine Biosynthesis: In some bacteria, ornithine acetyltransferase (argJ) is inhibited by ornithine, providing a feedback mechanism to control the level of this key intermediate[19].

Allosteric Regulation

-

Arginine Biosynthesis: A primary site of allosteric regulation in arginine biosynthesis is at the level of N-acetylglutamate kinase (NAGK) . This enzyme is often allosterically inhibited by the end-product of the pathway, arginine[3]. This regulation controls the entry of metabolites into the arginine biosynthetic pathway.

Transcriptional and Translational Control

The expression of the genes encoding the enzymes of these pathways can also be regulated. For example, in plants, the genes for several enzymes in the arginine biosynthesis pathway, including NAGS, NAGK, and OAT, appear to be coordinately regulated in response to the plant's demand for arginine[3]. Furthermore, the synthesis of ornithine aminotransferase can be regulated at the translational level[20].

Implications for Drug Development

The enzymes of the arginine and proline metabolic pathways, particularly those involving this compound, represent potential targets for the development of novel therapeutic agents. For instance, since this compound deacetylase (ArgE) is crucial for arginine biosynthesis in many bacteria but is absent in mammals, it is an attractive target for the development of new antibiotics[10][11]. The detailed kinetic and structural information available for these enzymes can facilitate the design of specific inhibitors.

Conclusion

This compound is a linchpin in the metabolism of arginine and proline, participating in both linear and cyclic biosynthetic pathways for arginine and providing the precursor for proline synthesis. The enzymes that metabolize this compound are subject to complex regulatory mechanisms, including feedback inhibition and allosteric control, ensuring that the cellular pools of arginine and proline are maintained in balance. The quantitative data and experimental protocols presented in this guide provide a foundation for further research into these essential metabolic pathways and for the development of novel therapeutic strategies that target these enzymes.

References

- 1. researchgate.net [researchgate.net]

- 2. The molecular structure of ornithine acetyltransferase from Mycobacterium tuberculosis bound to ornithine, a competitive inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arginine and Proline Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Arginine and proline metabolism - Wikipedia [en.wikipedia.org]

- 5. Kinetic Characterization and Catalytic Mechanism of this compound Aminotransferase Encoded by slr1022 Gene from Synechocystis sp. PCC6803 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A new synaptosomal biosynthetic pathway of proline from ornithine and its negative feedback inhibition by proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enhancement of ornithine production in proline-supplemented Corynebacterium glutamicum by ornithine cyclodeaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cellular distribution of ornithine in Neurospora: anabolic and catabolic steady states - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mybiosource.com [mybiosource.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Nα-acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification [frontiersin.org]

- 12. Inhibitors of N(alpha)-acetyl-L-ornithine deacetylase: synthesis, characterization and analysis of their inhibitory potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. abcam.com [abcam.com]

- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 16. This compound | Endogenous Metabolite | TargetMol [targetmol.com]

- 17. Biogenic Amine Levels Markedly Increase in the Aqueous Humor of Individuals with Controlled Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. fs.usda.gov [fs.usda.gov]

- 19. researchgate.net [researchgate.net]

- 20. Translational control of ornithine aminotransferase. Modulation by initiation factor eIF-4E - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and properties of N-Acetylornithine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylornithine (NAO) is a key intermediate in the biosynthesis of arginine and proline in many organisms. It exists in two isomeric forms, N-α-acetylornithine and N-δ-acetylornithine, with N-α-acetyl-L-ornithine being a crucial component of the arginine biosynthesis pathway. This document provides an in-depth overview of the chemical structure, properties, and biological significance of this compound, with a focus on N-α-acetyl-L-ornithine. It includes a summary of its physicochemical properties, detailed metabolic pathways, and relevant experimental protocols for its synthesis and analysis.

Chemical Structure and Properties

This compound is a derivative of the amino acid ornithine where an acetyl group is attached to one of the amino groups. The position of the acetyl group distinguishes the two isomers: N-α-acetylornithine and N-δ-acetylornithine.

-

N-α-Acetyl-L-ornithine (N²-acetyl-L-ornithine): The acetyl group is attached to the α-amino group. This isomer is a key intermediate in the cyclic pathway of arginine biosynthesis.

-

N-δ-Acetyl-L-ornithine (N⁵-acetyl-L-ornithine): The acetyl group is attached to the δ-amino group. This isomer has been identified in plants and is associated with defense mechanisms.[1][2]

This guide will primarily focus on N-α-acetyl-L-ornithine due to its central role in metabolism.

Chemical Identifiers

| Identifier | N-α-Acetyl-L-ornithine | N-δ-Acetyl-L-ornithine |

| IUPAC Name | (2S)-2-acetamido-5-aminopentanoic acid[3] | (2S)-2-amino-5-acetamidopentanoic acid[4] |

| CAS Number | 6205-08-9[3] | 2185-16-2[4] |

| PubChem CID | 439232[3] | 193343[4] |

| ChEBI ID | CHEBI:16543[3] | CHEBI:61342 |

Physicochemical Properties

The following table summarizes the key physicochemical properties of both this compound isomers. It is important to note that some of the available data is based on predictions and should be considered accordingly.

| Property | N-α-Acetyl-L-ornithine | N-δ-Acetyl-L-ornithine |

| Chemical Formula | C₇H₁₄N₂O₃[3] | C₇H₁₄N₂O₃[4] |

| Molecular Weight | 174.20 g/mol [3] | 174.20 g/mol [4] |

| Appearance | White to off-white powder[5] | White crystalline solid[6] |

| Melting Point | Not Available | 265 °C[7] |

| Water Solubility | Freely soluble (880 g/L at 25 °C)[8] | Easily soluble in water[6] |

| pKa (Strongest Acidic) | 3.82 (Predicted)[9] | 2.50 (Predicted)[10] |

| pKa (Strongest Basic) | 9.9 (Predicted)[9] | Not Available |

| Optical Rotation | [α]D²⁰ = +20.5 ± 2º (c=1 in H₂O)[5] | Not Available |

Biological Significance and Metabolic Pathways

N-α-Acetyl-L-ornithine is a critical intermediate in the biosynthesis of arginine in many bacteria, archaea, and lower eukaryotes. It is also connected to the urea (B33335) cycle in ureotelic organisms.

Arginine Biosynthesis

In the cyclic pathway of arginine biosynthesis, N-α-acetyl-L-ornithine is formed from N-acetylglutamate and subsequently converted to ornithine. This pathway prevents the premature cyclization of intermediates.

References

- 1. Biosynthesis and Defensive Function of Nδ-Acetylornithine, a Jasmonate-Induced Arabidopsis Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis and defensive function of Nδ-acetylornithine, a jasmonate-induced Arabidopsis metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Acetyl-L-ornithine | C7H14N2O3 | CID 439232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N5-Acetyl-L-ornithine | C7H14N2O3 | CID 193343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. N(delta)-acetylornithine [chembk.com]

- 7. L-Ornithine, N5-acetyl- [chembk.com]

- 8. N-alpha-Acetyl-L-ornithine | CAS#:6205-08-9 | Chemsrc [chemsrc.com]

- 9. Human Metabolome Database: Showing metabocard for N2-Acetylornithine (HMDB0003357) [hmdb.ca]

- 10. N(5)-Acetyl-L-ornithine|lookchem [lookchem.com]

N-Acetylornithine: A Key Metabolite in Plant Defense and Bacterial Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Acetylornithine (NAO) is a pivotal, yet often overlooked, metabolite at the crossroads of primary and specialized metabolism in both plants and bacteria. While classically recognized as an intermediate in arginine biosynthesis, recent discoveries have unveiled its diverse and critical roles, ranging from plant defense against herbivores and pathogens to serving as a compatible solute in bacteria under osmotic stress. This technical guide provides a comprehensive overview of the biosynthesis, catabolism, and multifaceted functions of this compound, with a focus on quantitative data, detailed experimental protocols, and the intricate signaling pathways in which it participates.

Biosynthesis and Catabolism of this compound

The metabolic pathways leading to the synthesis and degradation of this compound differ between plants and bacteria, reflecting its distinct physiological roles in these organisms.

In Bacteria: A Central Intermediate in Arginine Biosynthesis

In many bacteria, N-α-acetylornithine is an essential intermediate in the linear or cyclic pathways of arginine biosynthesis. The synthesis of N-α-acetylornithine is a critical step that commits glutamate (B1630785) to the arginine biosynthetic pathway.[1]

The key enzymes involved in the bacterial biosynthesis and catabolism of N-α-acetylornithine include:

-

N-Acetylglutamate Synthase (NAGS): Catalyzes the formation of N-acetylglutamate (NAG) from glutamate and acetyl-CoA, the initial step in the pathway.[2][3][4]

-

N-Acetylglutamate Kinase (NAGK): Phosphorylates NAG to N-acetylglutamyl-5-phosphate.

-

N-Acetyl-gamma-glutamyl-phosphate Reductase: Reduces N-acetylglutamyl-5-phosphate to N-acetylglutamate-5-semialdehyde.

-

This compound Aminotransferase (NAOAT): Catalyzes the transamination of N-acetylglutamate-5-semialdehyde to form N-α-acetylornithine.[5][6]

-

Acetylornithine Deacetylase (AOD) / Acetylornithinase (ArgE): In the linear pathway, this enzyme hydrolyzes N-α-acetylornithine to yield ornithine and acetate.[7][8][9]

-

Ornithine Acetyltransferase (OAT) / this compound:glutamate Acetyltransferase (ArgJ): In the cyclic pathway, this enzyme transfers the acetyl group from N-α-acetylornithine to glutamate, regenerating N-acetylglutamate and producing ornithine.[10][1]

-

This compound Carbamoyltransferase: In some bacteria, this enzyme catalyzes the formation of N-acetylcitrulline from this compound and carbamoyl (B1232498) phosphate.[11][12][13]

In Plants: A Dual Role in Metabolism and Defense

In plants, this compound metabolism is more complex, with the existence of both N-α-acetylornithine as an intermediate in arginine biosynthesis and the recently discovered N-δ-acetylornithine as a key player in plant defense.[14][15]

N-α-acetylornithine in Arginine Biosynthesis: Similar to bacteria, plants utilize a pathway for arginine biosynthesis where N-α-acetylornithine is an intermediate.[16][17][18] However, the regulation and subcellular localization of the enzymes may differ. Evidence suggests the presence of both a cyclic pathway involving ornithine acetyltransferase and a linear pathway with acetylornithine deacetylase activity in plants like Arabidopsis thaliana.[16][19][20][21][22][23]

N-δ-acetylornithine in Plant Defense: The non-proteinogenic amino acid N-δ-acetylornithine has been identified as a crucial metabolite in the defense response of Arabidopsis thaliana and other related species.[14][15][24] Its production is strongly induced by the plant hormone methyl jasmonate (MeJA), as well as by insect feeding and pathogen infection.[14][15] The biosynthesis of N-δ-acetylornithine involves the acetylation of ornithine, a reaction catalyzed by the enzyme N-ACETYLTRANSFERASE ACTIVITY 1 (NATA1).[14]

Quantitative Data on this compound Accumulation

The concentration of this compound can vary significantly depending on the organism, tissue type, and environmental conditions.

N-δ-Acetylornithine in Arabidopsis thaliana under Biotic and Abiotic Stress

The accumulation of N-δ-acetylornithine in Arabidopsis thaliana has been quantified in response to various stimuli. This data highlights its role as a stress-induced metabolite.

| Tissue/Condition | Treatment | N-δ-acetylornithine Concentration (nmol/g fresh weight) | Reference |

| Rosette Leaves | 4 days after 450 µM MeJA spray | ~180 | [1] |

| Stems | 4 days after 450 µM MeJA spray | ~60 | [1] |

| Flowers | 4 days after 450 µM MeJA spray | ~40 | [1] |

| Roots | 4 days after 450 µM MeJA spray | ~20 | [1] |

| Phloem Exudate | After MeJA elicitation | Estimated 5.9 mM | [1][11] |

| Rosette Leaves | 4 days after Pseudomonas syringae DC3000 infection | ~40 | [1] |

| Rosette Leaves | 4 days after Coronatine treatment (1 µM) | ~120 | [1] |

This compound as a Compatible Solute in Bacteria

Certain bacteria accumulate N-δ-acetylornithine as a compatible solute to counteract osmotic stress. Quantitative data on its accumulation is crucial for understanding its role in osmoadaptation.

Data on specific concentrations of this compound as a compatible solute in bacteria under varying osmotic stress is an active area of research. While its presence has been confirmed in several halophilic bacteria, detailed quantitative studies are limited.[25]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Extraction and Quantification of this compound from Plant Tissues

This protocol is adapted from methods used for phytohormone and amino acid analysis.[26][27][28][29][30]

Materials:

-

Liquid nitrogen

-

Mortar and pestle

-

Microcentrifuge tubes

-

Centrifuge (4°C)

-

Vortex mixer

-

Ice bucket

-

HPLC-MS/MS system

Procedure:

-

Harvest plant tissue (100-200 mg) and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powder to a pre-weighed 2 mL microcentrifuge tube.

-

Add 1 mL of ice-cold 80% methanol to the tube.

-

Vortex vigorously for 1 minute.

-

Incubate on ice for 30 minutes, with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

The extract can be directly analyzed or stored at -80°C.

-

For quantification, use a validated HPLC-MS/MS method with an appropriate internal standard.

Acetylornithine Deacetylase (ArgE) Enzyme Assay

This protocol is based on a continuous spectrophotometric assay.[3][9]

Materials:

-

Purified ArgE enzyme

-

N-α-acetyl-L-ornithine (substrate)

-

50 mM Potassium Phosphate (KPi) buffer, pH 7.5

-

Spectrophotometer capable of reading at 214 nm

-

Quartz cuvettes

Procedure:

-

Prepare a reaction mixture containing 50 mM KPi buffer (pH 7.5) and the desired concentration of N-α-acetyl-L-ornithine (e.g., 2 mM).

-

Equilibrate the reaction mixture and the spectrophotometer to the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding a small, known amount of purified ArgE enzyme to the reaction mixture in the cuvette.

-

Immediately start monitoring the decrease in absorbance at 214 nm, which corresponds to the cleavage of the peptide bond in the substrate.

-

Record the absorbance change over time.

-

Calculate the initial reaction velocity from the linear portion of the curve.

This compound Aminotransferase (NAOAT) Activity Assay

This protocol is a coupled enzyme assay adapted from methods for other aminotransferases.[20][28][30][31]

Materials:

-

Purified NAOAT enzyme

-

N-α-acetyl-L-ornithine (substrate)

-

α-ketoglutarate (co-substrate)

-

Pyridoxal 5'-phosphate (PLP) (cofactor)

-

Glutamate dehydrogenase (GDH) (coupling enzyme)

-

NAD+ (or NADP+ depending on GDH)

-

Tris-HCl buffer (e.g., 100 mM, pH 8.0)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, PLP, α-ketoglutarate, NAD+, and glutamate dehydrogenase.

-

Add the purified NAOAT enzyme to the mixture.

-

Equilibrate the reaction mixture and the spectrophotometer to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding N-α-acetyl-L-ornithine.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH (or NADPH) as a result of the GDH-catalyzed conversion of glutamate (produced by NAOAT) to α-ketoglutarate.

-

Record the absorbance change over time and calculate the initial reaction velocity.

Signaling Pathways and Regulatory Networks

This compound is integrated into complex signaling and regulatory networks in both plants and bacteria.

Jasmonate Signaling Pathway Leading to N-δ-Acetylornithine Production in Plants

In response to herbivory or pathogen attack, plants activate the jasmonate signaling pathway, leading to the expression of defense-related genes, including NATA1, which is responsible for the synthesis of N-δ-acetylornithine.[5][12][14][16][17][18][32]

Arginine Biosynthesis Regulatory Pathway in Bacteria

The biosynthesis of arginine in bacteria is tightly regulated to prevent the over-accumulation of this energetically expensive amino acid. N-α-acetylornithine is a key intermediate in this pathway, and its levels are indirectly controlled by feedback inhibition mechanisms.[2][4][16]

Experimental Workflows

Visualizing experimental workflows can aid in the design and execution of research projects focused on this compound.

Workflow for Metabolomic Analysis of this compound in Plants

This workflow outlines the key steps for identifying and quantifying this compound in plant samples using a metabolomics approach.[20]

Workflow for Studying Protein-N-Acetylornithine Interactions

This workflow provides a general framework for identifying and characterizing proteins that interact with this compound.[8][33]

Conclusion and Future Perspectives

This compound has emerged as a metabolite of significant interest, transcending its traditional role as a mere intermediate in arginine biosynthesis. In plants, N-δ-acetylornithine is a key component of the inducible defense system, offering a potential target for enhancing crop resilience. In bacteria, N-α-acetylornithine remains a critical component of a fundamental metabolic pathway, while the role of N-δ-acetylornithine as a compatible solute in a range of extremophiles warrants further investigation.

Future research should focus on elucidating the complete regulatory networks governing NAO metabolism in both kingdoms. The identification and characterization of NAO transporters, receptors, and interacting proteins will provide deeper insights into its signaling functions. For drug development professionals, the enzymes involved in bacterial NAO metabolism present attractive targets for the development of novel antimicrobial agents. A continued interdisciplinary approach, combining quantitative metabolomics, detailed biochemical assays, and advanced molecular biology techniques, will be essential to fully unravel the complexities of this versatile metabolite.

References

- 1. Synthesis, Release, and Recapture of Compatible Solute Proline by Osmotically Stressed Bacillus subtilis Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Protection of Bacillus subtilis against Cold Stress via Compatible-Solute Acquisition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uni-marburg.de [uni-marburg.de]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. N α -acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Impact of high salinity and the compatible solute glycine betaine on gene expression of Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Salt-Regulated Accumulation of the Compatible Solutes Sucrose and Glucosylglycerol in Cyanobacteria and Its Biotechnological Potential [frontiersin.org]

- 16. Evolution of Arginine Biosynthesis in the Bacterial Domain: Novel Gene-Enzyme Relationships from Psychrophilic Moritella Strains (Vibrionaceae) and Evolutionary Significance of N-α-Acetyl Ornithinase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biology of Moderately Halophilic Aerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Microbial life at high salt concentrations: phylogenetic and metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Involvement of the Putative this compound Deacetylase from Arabidopsis thaliana in Flowering and Fruit Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The Arabidopsis this compound Deacetylase Controls Ornithine Biosynthesis via a Linear Pathway with Downstream Effects on Polyamine Levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Biosynthesis and Defensive Function of Nδ-Acetylornithine, a Jasmonate-Induced Arabidopsis Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. prometheusprotocols.net [prometheusprotocols.net]

- 27. organomation.com [organomation.com]

- 28. Structure of biosynthetic this compound aminotransferase from Salmonella typhimurium: studies on substrate specificity and inhibitor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. acetylornithine aminotransferase activity | Semantic Scholar [semanticscholar.org]

- 31. mdpi.com [mdpi.com]

- 32. mdpi.com [mdpi.com]

- 33. researchgate.net [researchgate.net]

N-Acetylornithine: A Linchpin in Microbial Metabolic Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylornithine (NAO) is a key metabolic intermediate primarily recognized for its indispensable role in the biosynthesis of arginine in a wide array of microorganisms. This technical guide provides a comprehensive overview of the function of this compound within microbial metabolic networks, with a particular focus on its central role in arginine synthesis. The document delves into the enzymatic reactions involving NAO, the regulation of its metabolic pathways, and its potential, though less defined, role in stress response mechanisms. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development by consolidating quantitative data, detailing experimental methodologies, and providing clear visual representations of the biochemical processes.

Core Function: An Intermediate in Arginine Biosynthesis

In most bacteria and archaea, the primary function of this compound is as a crucial intermediate in the linear or cyclic pathway of arginine biosynthesis.[1] This pathway begins with the acetylation of glutamate (B1630785) and proceeds through a series of enzymatic steps to produce ornithine, the direct precursor to arginine. The acetylation of ornithine to form this compound serves a critical purpose: it protects the α-amino group of ornithine from unwanted reactions, thereby channeling the molecule specifically towards arginine synthesis.

The key enzymes directly involved in the metabolism of this compound are Acetylornithine transaminase (ArgD) and This compound deacetylase (ArgE) .

Enzymology of this compound Metabolism

The conversion of N-acetylglutamate-γ-semialdehyde to this compound is catalyzed by Acetylornithine transaminase (ArgD), an enzyme that has also been shown to exhibit a dual role in lysine (B10760008) biosynthesis in some bacteria.[2][3] Subsequently, this compound deacetylase (ArgE) hydrolyzes this compound to produce ornithine and acetate.[4][5]

Table 1: Quantitative Data on Key Enzymes in this compound Metabolism

| Enzyme | Organism | Substrate | Km | kcat | kcat/Km (M-1s-1) | Inhibitors (Ki) | Reference |

| This compound deacetylase (ArgE) | Escherichia coli | N-acetyl-L-ornithine | 0.8 mM | 550 s-1 | 6.9 x 105 | Bestatin (67 µM) | [6] |

| This compound deacetylase (ArgE) | Escherichia coli | N5,N5-di-methyl Nα-acetyl-L-ornithine | - | - | 7.32 ± 0.94 × 104 | Captopril (37.1 ± 0.85 μM) | [4][7] |

| Acetylornithine aminotransferase (ArgD) | Synechocystis sp. PCC6803 | N-acetyl-L-ornithine | 0.14 mM | - | - | - | [8] |

| Acetylornithine aminotransferase (ArgD) | Synechocystis sp. PCC6803 | α-ketoglutarate | 0.025 mM | - | - | - | [8] |

Regulation of the Arginine Biosynthesis Pathway

The arginine biosynthesis pathway, and consequently the flux of this compound, is tightly regulated in microorganisms to prevent the wasteful production of arginine. In Escherichia coli, this regulation occurs primarily at the transcriptional level through the action of the arginine repressor, ArgR.[9][10] In the presence of excess arginine, ArgR binds to specific operator sites in the promoters of the arg genes, repressing their transcription.[11] When arginine levels are low, the repression is lifted, allowing for the synthesis of the enzymes required for arginine production. Studies have shown that in stationary phase cultures of E. coli, the expression of the argCBH operon is also positively controlled by the alternative sigma factor RpoS, especially at low arginine concentrations.[11]

Table 2: Intracellular Concentration of this compound

| Metabolite | Organism | Growth Condition | Intracellular Concentration | Reference |

| This compound | Escherichia coli | Exponential growth on glucose | 0.05 mM | [12] |

Potential Role as a Compatible Solute

Some microorganisms accumulate small organic molecules, known as compatible solutes or osmolytes, to survive under conditions of high osmotic stress. While various acetylated amino acids have been identified as osmolytes in certain bacteria, the role of N-α-acetylornithine as a primary compatible solute is not well-established across a wide range of microbes.

Some studies have pointed to the accumulation of N-δ-acetylornithine in plants as a defense response, which is distinct from the N-α-acetylornithine involved in arginine biosynthesis. In the moderately halophilic bacterium Halobacillus halophilus, the accumulation of various compatible solutes, including amino acids and their derivatives, is a key strategy for osmoadaptation, though a direct, quantified role for N-α-acetylornithine has not been detailed. Further research, particularly quantitative metabolomic studies under varying osmotic conditions, is required to definitively establish the role of this compound as a significant osmoprotectant in a broader range of microorganisms.

Experimental Protocols

This compound deacetylase (ArgE) Activity Assay (Ninhydrin-based)

This discontinuous assay is superior to UV-based methods for screening inhibitors that absorb in the UV region.[7]

Materials:

-

50 mM Potassium Phosphate (KPi) buffer, pH 7.5

-

Nα-acetyl-L-ornithine (NAO) or N5,N5-di-methyl Nα-acetyl-L-ornithine (substrate)

-

Purified ArgE enzyme

-

Potential inhibitors dissolved in DMSO

-

2% Ninhydrin (B49086) solution

-

Techne PCR Thermal Cycler System

-

Microplate reader

Procedure:

-

Prepare a reaction mixture with a total volume of 100 µL in a PCR tube. The final enzyme concentration should be 10 nM.

-

For inhibitor screening, dissolve potential inhibitors in DMSO to a final concentration of 5% in the assay.

-

Add the potential inhibitor to the 50 mM KPi buffer (pH 7.5) at 30°C, followed by the ArgE enzyme. Incubate for 10 minutes.

-

Initiate the reaction by adding the substrate (e.g., 2 mM of di-methyl-Nα-acetyl-L-ornithine).

-

Allow the enzymatic reaction to proceed for 10 minutes.

-

Stop the reaction by heating to 99°C for 1 minute, followed by cooling to 0°C.

-

Add 50 µL of 2% ninhydrin solution to the cooled reaction mixture and mix by pipetting.

-

Heat the mixture to 100°C for 10 minutes to allow for color development.

-

Measure the absorbance of an 80 µL aliquot at 570 nm using a microplate reader.

-

Calculate enzyme activity based on the amount of ornithine produced, which reacts with ninhydrin to produce the color.

Purification of Acetylornithine aminotransferase (ArgD)

This protocol is adapted from the purification of ArgD from Salmonella typhimurium and Escherichia coli.[9]

Materials:

-

E. coli strain overexpressing His-tagged ArgD

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Dialysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 200 mM NaCl)

-

Ni-NTA affinity chromatography column

-

Sonicator

-

Centrifuge

Procedure:

-

Grow the E. coli culture and induce protein expression (e.g., with IPTG).

-

Harvest the cells by centrifugation and resuspend in lysis buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged ArgD protein with elution buffer.

-

Collect the eluted fractions and analyze for protein content (e.g., by SDS-PAGE).

-

Pool the fractions containing the purified protein and dialyze against dialysis buffer to remove imidazole.

-

Concentrate the purified protein to the desired concentration.

Visualizations

Metabolic Pathway

Caption: Arginine biosynthesis pathway highlighting this compound.

Experimental Workflow

Caption: Workflow for microbial metabolic pathway analysis.

Conclusion and Future Directions

This compound holds a well-defined and critical position in the microbial world as a central intermediate in arginine biosynthesis. The enzymes responsible for its synthesis and degradation are highly regulated to ensure cellular homeostasis of arginine. While its role in this pathway is clear, its potential function as a compatible solute in response to osmotic stress remains an area ripe for further investigation. Future research employing advanced metabolomic and genetic techniques will be crucial to fully elucidate the multifaceted roles of this compound in microbial physiology. For drug development professionals, the enzymes in the arginine biosynthesis pathway, particularly those unique to microbes, represent potential targets for the development of novel antimicrobial agents. A deeper understanding of the regulation and function of this compound metabolism will undoubtedly contribute to advancements in both fundamental microbiology and applied biotechnology.

References

- 1. Preferential Osmolyte Accumulation: a Mechanism of Osmotic Stress Adaptation in Diazotrophic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bacterial osmoprotectants—a way to survive in saline conditions and potential crop allies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bacterial protein acetylation: mechanisms, functions, and methods for study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preferential osmolyte accumulation: a mechanism of osmotic stress adaptation in diazotrophic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolomics Analyses Reveal Metabolites Affected by Plant Growth-Promoting Endophytic Bacteria in Roots of the Halophyte Mesembryanthemum crystallinum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Post-translational Protein Acetylation: An Elegant Mechanism for Bacteria to Dynamically Regulate Metabolic Functions [frontiersin.org]

- 10. Frontiers | Metabolomic analysis of halotolerant endophytic bacterium Salinivibrio costicola isolated from Suaeda maritima (L.) dumort [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Protein Acetylation in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

N-Acetylornithine: A Potential Biomarker in the Landscape of Metabolic Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

N-Acetylornithine (NAO), a key intermediate in arginine and polyamine biosynthesis, is emerging as a potential biomarker for a range of metabolic disorders. This technical guide provides a comprehensive overview of the current understanding of NAO's role in metabolic dysregulation, including its association with type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), obesity, and urea (B33335) cycle disorders. We present a synthesis of the available quantitative data on NAO levels in these conditions, detail experimental protocols for its accurate measurement, and visualize the intricate signaling pathways in which it participates. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel biomarkers and therapeutic targets in the field of metabolic diseases.

Introduction

Metabolic disorders represent a growing global health crisis, necessitating the discovery of novel and reliable biomarkers for early diagnosis, patient stratification, and monitoring of therapeutic interventions. This compound, a metabolite at the crossroads of major metabolic pathways, has garnered increasing attention for its potential as such a biomarker. This guide delves into the core aspects of NAO metabolism, its analytical determination, and its implication in various pathological states.